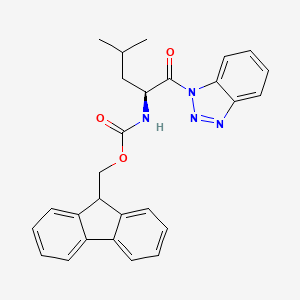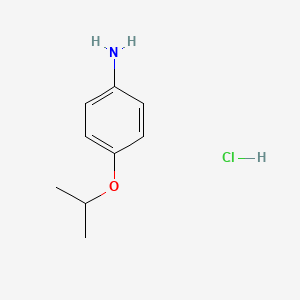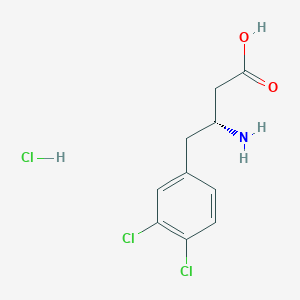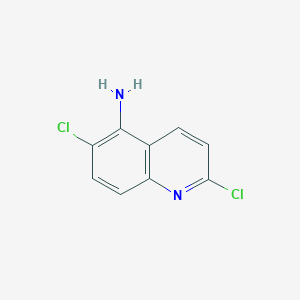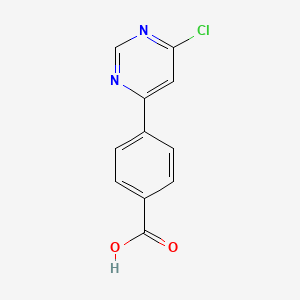
4-(6-Chloropyrimidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(6-Chloropyrimidin-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.641 . It falls under the category of carboxylic acids . It is used in research and is available from various scientific distributors .
Physical And Chemical Properties Analysis
“4-(6-Chloropyrimidin-4-yl)benzoic acid” has a molecular weight of 234.641 .Scientific Research Applications
Pharmaceutical Applications
Pyrimidine derivatives, including “4-(6-Chloropyrimidin-4-yl)benzoic acid”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in various pharmaceutical applications, including modulation of myeloid leukemia , breast cancer and idiopathic pulmonary fibrosis , antimicrobial , antifungal , and antiparasitic activities.
Anticancer Applications
Pyrimidine-based drugs, such as “4-(6-Chloropyrimidin-4-yl)benzoic acid”, are well-established treatments for leukemia . They also show potential in the treatment of other types of cancer, including breast cancer and tumors .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives exhibit antimicrobial and antifungal properties, making them useful in the development of new antimicrobial and antifungal agents.
Antiparasitic Applications
“4-(6-Chloropyrimidin-4-yl)benzoic acid” and other pyrimidine derivatives have shown potential in the treatment of parasitic diseases .
Diuretic Applications
Pyrimidine derivatives, including “4-(6-Chloropyrimidin-4-yl)benzoic acid”, have been reported to exhibit diuretic activities .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives are known to exhibit anti-inflammatory and analgesic activities , making them potential candidates for the development of new anti-inflammatory and analgesic drugs.
Cardiovascular Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular effects, including antihypertensive activities . This makes them potential candidates for the development of new cardiovascular drugs.
Antidiabetic Applications
Pyrimidine derivatives, including “4-(6-Chloropyrimidin-4-yl)benzoic acid”, have been reported to exhibit antidiabetic activities , making them potential candidates for the development of new antidiabetic drugs.
properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHIQJVGQCYBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyrimidin-4-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
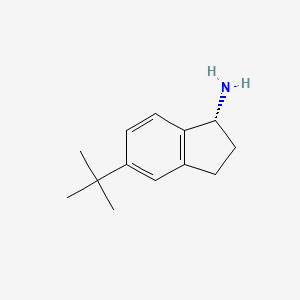
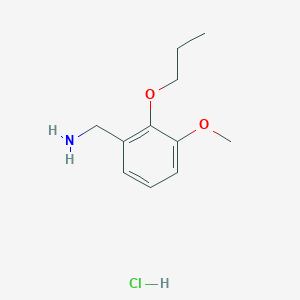
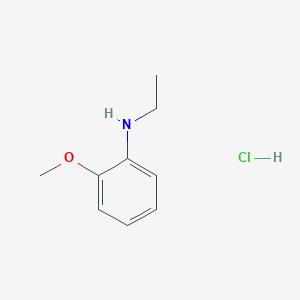
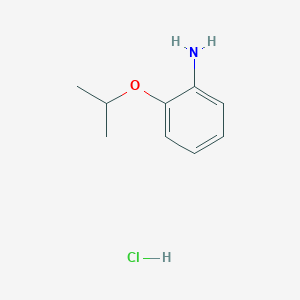
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)

